molecular formula C18H27N3O2 B2361124 N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide CAS No. 1209802-46-9

N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide

Cat. No.: B2361124
CAS No.: 1209802-46-9
M. Wt: 317.433
InChI Key: ZKUBGQQZRZNPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide typically involves multi-step organic reactions. The starting materials might include a cyano compound, a dimethylpropyl group, and a phenoxypropyl amine. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the cyano group.

    Amidation: reactions to form the acetamide linkage.

    Alkylation: reactions to attach the methyl groups.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:

    Continuous flow reactors: for better control over reaction conditions.

    Catalysts: to increase reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen or add hydrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide could have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Industrial Chemistry: Use as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamides or cyano-containing compounds. Examples could be:

  • N-(1-cyano-1,2-dimethylpropyl)-acetamide
  • 2-[methyl(3-phenoxypropyl)amino]acetamide

Uniqueness

The uniqueness of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to similar compounds.

For precise and detailed information, consulting scientific literature, patents, or specialized chemical databases would be necessary

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[methyl(3-phenoxypropyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-15(2)18(3,14-19)20-17(22)13-21(4)11-8-12-23-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUBGQQZRZNPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C)CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.